4-Chloro-2-methyl-8-propoxyquinoline
Description
4-Chloro-2-methyl-8-propoxyquinoline is a substituted quinoline derivative characterized by three distinct functional groups: a chlorine atom at position 4, a methyl group at position 2, and a propoxy (-OCH₂CH₂CH₃) group at position 6. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization . The chlorine atom at position 4 enhances electrophilic reactivity, making it a key site for nucleophilic substitution reactions, while the methyl and propoxy groups influence steric and electronic properties, respectively .
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-2-methyl-8-propoxyquinoline |
InChI |
InChI=1S/C13H14ClNO/c1-3-7-16-12-6-4-5-10-11(14)8-9(2)15-13(10)12/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
JAPTVKHGKNSBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C(C=C(N=C21)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
*Calculated based on molecular formula (C₁₄H₁₅ClNO).
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 4-chloro group in the target compound facilitates nucleophilic substitution (e.g., with amines or sulfhydryl groups) , whereas analogues like 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride prioritize reactivity at the carbonyl chloride (position 4) for acylation reactions . The propoxy group at position 8 in the target compound increases lipophilicity compared to 4-Chloro-8-methoxy-2-methylquinoline (methoxy at position 8), enhancing membrane permeability in biological systems .
Functional Group Impact on Applications: Carboxylic acid derivatives (e.g., 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid) exhibit higher solubility in aqueous media and are explored for antimicrobial activity . Amino-substituted analogues (e.g., 4-Amino-5-chloro-8-methyl-2-propylquinoline) demonstrate increased hydrogen-bonding capacity, making them candidates for central nervous system (CNS) drug development .
Phenyl-propoxyphenyl substituents (e.g., in and ) enhance aromatic interactions in drug-receptor binding but may reduce metabolic stability due to increased molecular weight .
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